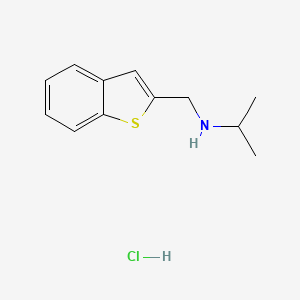

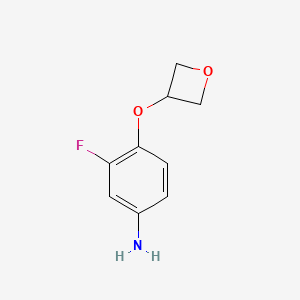

![molecular formula C7H8N4 B1396324 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine CAS No. 933749-82-7](/img/structure/B1396324.png)

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound that has been studied for its potential antimicrobial properties . It is composed of a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives has been reported in several studies . For instance, one study proposed a reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives in excellent yields under microwave irradiation .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been characterized by spectral data in several studies . For example, one study confirmed the structure of a derivative of this compound by X-ray diffraction analysis of its single crystal .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have also been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Wissenschaftliche Forschungsanwendungen

- Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Method : The study involved the synthesis of a family of PPs and the evaluation of their photophysical properties .

- Results : The PPs demonstrated good solid-state emission intensities, making them suitable for designing solid-state emitters .

- Application : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial properties .

- Method : The study involved the synthesis of a novel series of pyrazolo[1,5-a]pyrimidines and their in vitro evaluation against different microbes .

- Results : Some of the newly synthesized compounds displayed significant antimicrobial activity when compared with standard drugs .

Fluorescent Molecules for Optical Applications

Antimicrobial Agents

- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring these scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

- Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .

- Method : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

- Application : Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in agriculture .

- Method : These compounds mimic the structural features of biogenic purines, making them promising candidates for drug development .

- Results : The specific results or outcomes obtained in this field are not detailed in the source .

- Application : A comprehensive study was conducted on the design, synthesis, and evaluation of a diverse library of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones .

- Method : The study employed a microwave-assisted synthetic approach via ‘click chemistry’ .

- Results : The specific results or outcomes obtained in this study are not detailed in the source .

CDK2 Inhibitors for Cancer Treatment

TRK Inhibitors for Cancer Treatment

Agricultural Applications

Synthesis of Triazole Bridged N-glycosides

- Discoidin Domain Receptor 1 (DDR1) Inhibitors

- Application : Pyrazolo[1,5-a]pyrimidines have been used in the discovery and optimization of novel selective and orally bioavailable DDR1 inhibitors .

- Method : The study involved the design and synthesis of a series of pyrazolo[1,5-a]pyrimidines .

- Results : The specific results or outcomes obtained in this study are not detailed in the source .

Zukünftige Richtungen

The future directions of research on pyrazolo[1,5-a]pyrimidin-3-ylmethanamine could involve further exploration of its potential as an antitumor compound , as well as its potential for optical applications . Additionally, more research is needed to fully understand its mechanism of action and to assess its safety and hazards .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRZCMUHPMQSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)CN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)

![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)

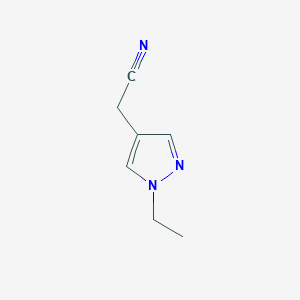

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

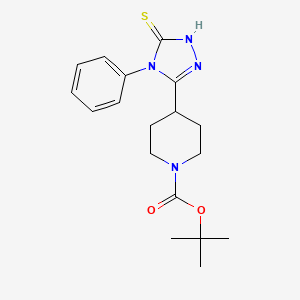

![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)

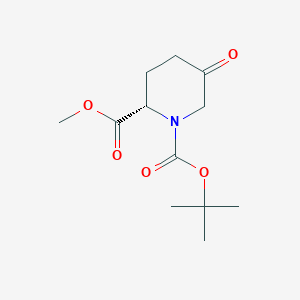

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)